Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of suitable precursors under specific conditions. For instance, the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction is often carried out in solvents like ethanol or water at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring .
Scientific Research Applications
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(m-tolyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile
Uniqueness
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl ester group can also affect its solubility and interaction with biological targets, making it distinct from other similar pyrazole derivatives .
Properties
IUPAC Name |
methyl 5-amino-1-(3-methylphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-3-5-9(6-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJIEOHQJZFAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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